Home > Products > Screening Compounds P135489 > N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide -

N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide

Catalog Number: EVT-5740669
CAS Number:
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also known as Comins' reagent, is widely employed as a potent triflation reagent in organic synthesis. [] It is particularly useful for converting alcohols, phenols, and amides into their corresponding triflates, which are valuable intermediates in various chemical transformations.

Relevance: Although structurally distinct from N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, Comins' reagent shares a crucial structural feature: the 5-chloro-2-pyridinyl moiety. This shared component highlights the potential synthetic utility of this reagent in preparing compounds containing this specific structural element, potentially including derivatives or precursors of N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. []

5-Chloro-N-(4-(5,6-dihydro-3-(4-morpholinyl)-2-oxo-1(2H)-pyridinyl)phenyl)-pentanamide

Compound Description: This compound serves as a key intermediate in the synthesis of Apixaban (Eliquis®), a prominent oral anticoagulant drug. [] Apixaban acts as a direct factor Xa inhibitor, playing a crucial role in preventing blood clot formation.

Relevance: This compound exhibits structural similarities to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, specifically the presence of an amide linkage to a chlorinated pyridine ring (though the position of the chlorine differs). This similarity suggests a potential overlap in their chemical synthesis pathways or potential biological activities. Both compounds feature aromatic rings connected via amide bonds, suggesting they might belong to the same broader chemical class. []

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

Compound Description: FR247304 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] It has demonstrated promising neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, making it a potential therapeutic candidate for stroke and neurodegenerative diseases.

Relevance: Both this compound and N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide contain a chlorinated pyridine ring as a central structural element. [] This shared feature, along with the presence of extended aromatic systems, suggests a potential relationship in their pharmacological properties or interactions with biological targets.

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound has a determined crystal structure. [] It highlights the structural diversity achievable within organic molecules containing halogenated pyridine and pyrazole rings.

Relevance: While not identical, this compound shares some structural motifs with N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, particularly the presence of a chlorinated pyridine ring system. [] This connection suggests that they could share similar chemical properties or be part of a broader class of compounds with potential biological activities.

2-Chloro-N-(2-pyridinyl)nicotinamides

Compound Description: This family of compounds, encompassing various substitutions on the pyridine rings, has been studied for their ability to undergo thermal cyclization to form 5-oxo-5,6-dihydrodipyrido-[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. [] The research focused on understanding the steric and electronic influences of substituents on the cyclization process.

Relevance: These compounds share a direct structural link with N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide due to the presence of a 2-chloro-nicotinamide moiety linked to a pyridine ring. [] Understanding the reactivity and properties of this core structure in the context of cyclization reactions can provide insights into the potential reactivity and chemical behavior of N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide under similar conditions.

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

Compound Description: This compound is identified as a genotoxic impurity (GTI) in Nevirapine, a drug used for treating HIV-1 infection and AIDS. [] Controlling GTI levels is crucial for drug safety and efficacy.

Relevance: The presence of two chlorinated pyridine rings linked by an amide bond in this compound shows structural similarity to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. [] This shared motif highlights a potential commonality in their synthesis or potential biological activities, emphasizing the importance of understanding the structure-activity relationships of compounds with this structural element.

N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010)

Compound Description: E7010 is an orally active antimitotic agent that disrupts tubulin polymerization. [] It has shown potent cell cycle inhibitory activity and progressed to clinical trials as a potential anticancer therapeutic.

Relevance: E7010 and N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide both contain a pyridine ring substituted with an aromatic group at the 2-position and an amino group at the 3-position. [] This shared structural feature suggests potential similarities in their binding interactions with biological targets or overall pharmacological profiles.

N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)

Compound Description: E7070 represents a novel class of antiproliferative agents that decrease the S phase fraction while inducing G1 and/or G2 accumulation in various cancer cell lines. [] It has also advanced to clinical trials due to its potent antitumor activity.

Relevance: E7070, similar to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, contains a chlorinated aromatic ring, although in E7070, it is a chloroindole rather than a chloropyridine. [] This structural similarity suggests that these compounds might share common mechanisms of action or exhibit overlapping biological activities, particularly regarding cell cycle regulation and antitumor effects.

N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide (ER-67880)

Compound Description: ER-67880 exhibits a dual character, displaying characteristics of both E7010 and E7070. [] This unique profile highlights the impact of subtle structural modifications on biological activity within this class of compounds.

Relevance: Although it lacks a pyridine ring, ER-67880 shares a chlorinated aromatic ring (chloroindole) and a sulfonamide group with N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide. [] This suggests a potential relationship in their physicochemical properties, such as solubility or lipophilicity, which can influence their pharmacological profiles.

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Originally developed as a kinase inhibitor, LY2784544 has been identified as a novel GPR39 agonist. [] This unexpected activity highlights the importance of considering potential off-target effects and exploring alternative pharmacological applications for existing compounds.

Relevance: Despite significant structural differences, LY2784544 and N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide share the presence of a chlorinated aromatic ring, suggesting potential similarities in their physicochemical properties or interactions with biological targets. [] This finding emphasizes the need to carefully evaluate the selectivity and potential off-target effects of compounds containing such structural motifs.

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, initially investigated for its kinase inhibitory activity, has also been identified as a GPR39 agonist. [] This discovery underscores the importance of comprehensive pharmacological profiling and the potential for drug repurposing based on newly identified activities.

Relevance: Although structurally distinct from N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, GSK2636771 exhibits a trifluoromethyl group on an aromatic ring, which might be a relevant structural feature for comparing physicochemical properties or potential interactions with biological targets. [] The presence of such groups in both compounds suggests a possible commonality in their design or development.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its inclusion in the study aimed to compare and contrast its signaling profile at GPR39 with that of the newly identified agonists LY2784544 and GSK2636771.

Relevance: GPR39-C3, like N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide, incorporates a chlorinated aromatic ring and a pyridinyl group within its structure. [] This structural resemblance hints at potential similarities in their pharmacological properties or interactions with biological targets, especially given their shared ability to activate GPR39.

Properties

Product Name

N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide

IUPAC Name

(E)-N-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C17H17ClN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+

InChI Key

CRMKVJKQUSDBRH-BJMVGYQFSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.